2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Description
The compound contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The compound contains a thiazole ring, a pyrimidine ring, and an acetamide group. Thiazole is a five-membered ring with two hetero atoms (nitrogen and sulfur), and pyrimidine is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Anticancer Activity
Compounds related to 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide have been synthesized and studied for their anticancer properties. Particularly, derivatives of 5-methyl-4-phenyl thiazole showed promising results against human lung adenocarcinoma cells, with one compound demonstrating high selectivity and significant apoptosis-inducing activity (Evren et al., 2019).
Insecticidal Activity
Certain modifications of N-(Isothiazol-5-yl)phenylacetamides, structurally related to the chemical , have shown efficacy as broad-spectrum insecticides. These modifications retain the parent amide's effectiveness and have expanded the structure-activity relationship of these compounds (Samaritoni et al., 1999).
Antimicrobial Activity
Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant anti-bacterial and anti-fungal activities, with certain derivatives showing high efficacy against specific strains (Saravanan et al., 2010).
Helicobacter pylori Urease Inhibition
Research has led to the discovery of novel dihydropyrimidine and hydroxamic acid hybrids as potent inhibitors of Helicobacter pylori urease. These compounds have shown excellent in vitro inhibition, providing a foundation for further development as potential treatments for Helicobacter pylori-induced gastritis (Mamidala et al., 2021).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-8-10-17(11-9-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPIMBFCPTVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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